molecular formula C8H16ClN B13453651 6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride

6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride

Cat. No.: B13453651
M. Wt: 161.67 g/mol
InChI Key: ISXCAHDJMBSSPI-UHFFFAOYSA-N
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Description

6,6-Dimethylspiro[23]hexan-4-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a cyclizing agent under controlled conditions. For example, the reaction of a cyclopropane derivative with an amine in the presence of a strong acid can lead to the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethylspiro[2.3]hexan-1-amine hydrochloride
  • Spiro[cyclopropane-1,2′-steroids]
  • 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one

Uniqueness

6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride is unique due to its specific spiro structure and the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

6,6-dimethylspiro[2.3]hexan-4-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-7(2)5-6(9)8(7)3-4-8;/h6H,3-5,9H2,1-2H3;1H

InChI Key

ISXCAHDJMBSSPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C12CC2)N)C.Cl

Origin of Product

United States

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